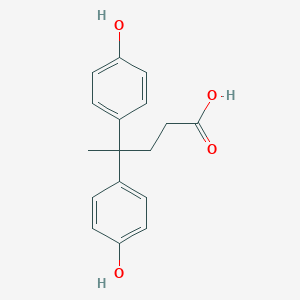
Diphenolic acid
Übersicht
Beschreibung
Diphenolic acid, also known as 4,4-bis(4-hydroxyphenyl)pentanoic acid, is an important bio-based chemical that can be synthesized from renewable resources. It is a potential replacement for bisphenol A, which has been associated with toxicological concerns. Diphenolic acid is primarily synthesized through the condensation reaction of levulinic acid and phenol, a process that has been the focus of various research efforts due to its significance in producing environmentally friendly polymers and resins .
Synthesis Analysis
The synthesis of diphenolic acid has been achieved using several catalytic methods. One approach involves the use of periodic mesoporous H3PW12O40/SBA-15 as a green water-tolerant acid catalyst prepared by a direct sol-gel co-condensation technique. This catalyst has shown efficiency and reusability in the condensation of phenol with levulinic acid . Another method employs SO3H-based acidic ionic liquids as Brønsted acid catalysts, which have demonstrated high yields and selectivity towards the p,p'-isomer of diphenolic acid under optimal conditions . Additionally, the use of sulfonated hyperbranched polymers in combination with thiol promotors has been reported to catalyze the condensation reaction effectively, achieving high yields of diphenolic acid . Traditional synthesis using HCl and thioglycollic acid as catalysts has also been optimized to achieve high product yields .
Molecular Structure Analysis
Diphenolic acid consists of a pentanoic acid backbone with two hydroxyphenyl groups attached at the 4,4' positions. This structure is crucial for its application in polymer synthesis, as the hydroxyphenyl groups can participate in further chemical reactions. The molecular structure of diphenolic acid is similar to that of bisphenol A but with a longer aliphatic chain, which contributes to its unique properties .
Chemical Reactions Analysis
The primary chemical reaction involved in the synthesis of diphenolic acid is the condensation between levulinic acid and phenol. The regioselectivity of this reaction is critical, as the p,p'-isomer is the desired product for industrial applications. Various strategies have been explored to improve the selectivity towards this isomer, including the use of different catalysts and reaction conditions . Diphenolic acid can also undergo further chemical reactions, such as esterification and polymerization, to produce a range of biopolymers .
Physical and Chemical Properties Analysis
Diphenolic acid exhibits properties that make it suitable for the production of epoxy resins, polycarbonates, water-soluble resins, and hyperbranched polyesters. Its physical and chemical properties are influenced by the presence of the hydroxyphenyl groups and the aliphatic chain. The synthesis of a diphenolic acid-based biphosphate has been explored to improve the fire retardancy of polylactic acid, demonstrating the versatility of diphenolic acid in creating functional materials with enhanced properties .
Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
Chemistry and Industrial Chemistry
Summary of the Application
Diphenolic acid, or 4,4-bis (4-hydroxyphenyl)pentanoic acid, is one of the potentially most interesting bio-products obtainable from the levulinic acid supply-chain . It represents a valuable candidate for the replacement of bisphenol A, which is strongly questioned for its toxicological issues .
Methods of Application or Experimental Procedures
Diphenolic acid synthesis involves the condensation reaction between phenol and levulinic acid and requires the presence of a Brønsted acid as a catalyst . SO3H-based acidic ionic liquids were used as Brønsted acid catalysts for synthesis of diphenolic acid (DPA) from the condensation of phenol and levulinic acid .
Results or Outcomes
The regioselectivity of the reaction is a critical point because only the p, p ′-isomer is of industrial interest . Under the optimal conditions, the 93.2 mol% yield of DPA and close to 100% selectivity to p,p’ -DPA were achieved in a process promoted by [BSMim]HSO4 .
2. Production of Renewable Substitute for Bisphenol A
Specific Scientific Field
Summary of the Application
Diphenolic acid is synthesized from levulinic acid and phenol . By substituting the fossil phenol with natural phenols from lignin or plant extraction, a fully renewable substitute for bisphenol A can be synthesized .
Methods of Application or Experimental Procedures
The process involves the synthesis of diphenolic acid from levulinic acid and natural phenols .
Results or Outcomes
The result is a fully renewable substitute for bisphenol A .
3. Production of Biopolybenzoxazine Resin
Specific Scientific Field
Summary of the Application
Diphenolic acid (DPA) is a renewable chemical that has attracted great interest in biobased polymer science .
Methods of Application or Experimental Procedures
Despite their low toxicity and high recyclability, the undesirable decarboxylation of DPA-based polymers generally leads to poor thermal stability and material failure restricting their practical applications .
Results or Outcomes
The application of DPA in the production of biopolybenzoxazine resin is still under research, and there are challenges to overcome, such as the issue of poor thermal stability .
4. Synthesis of Bio-Based Polyphosphonate
Specific Scientific Field
Summary of the Application
A novel bio-based polyphosphonate (BPPT) is synthesized through the reaction of plant-derived diphenolic acid (DPA), caged bicyclic phosphorus (PEPA), and phenylphosphonic dichloride (PPDC) .
Methods of Application or Experimental Procedures
The BPPT is synthesized in two steps from DPA, PEPA, and PPDC .
Results or Outcomes
The BPPT was used as a flame retardant to prepare polylactic acid (PLA) blends .
5. Synthesis of Epoxy Resins
Specific Scientific Field
Summary of the Application
Diphenolic acid had been originally used in the first epoxy resins and was later substituted by the cheaper bisphenol A .
Methods of Application or Experimental Procedures
The synthesis of epoxy resins from diphenolic acid is not detailed in the source .
Results or Outcomes
The application of diphenolic acid in the production of epoxy resins is still under research .
6. Synthesis of Polycarbonates
Specific Scientific Field
Summary of the Application
Diphenolate esters have been used to synthesize polycarbonates with a potential for water solubility .
Methods of Application or Experimental Procedures
The process involves the synthesis of polycarbonates from diphenolate esters .
Results or Outcomes
The result is polycarbonates with a potential for water solubility .
Safety And Hazards
Zukünftige Richtungen
Diphenolic acid represents a valuable candidate for the replacement of bisphenol A, which is strongly questioned for its toxicological issues . The future potential of adopting alkyl levulinates, instead of levulinic acid, as starting materials for the synthesis of new classes of biopolymers, such as new epoxy and phenolic resins and polycarbonates, is also briefly considered .
Eigenschaften
IUPAC Name |
4,4-bis(4-hydroxyphenyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-17(11-10-16(20)21,12-2-6-14(18)7-3-12)13-4-8-15(19)9-5-13/h2-9,18-19H,10-11H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOUCJUTMGHNOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
224963-03-5 | |
| Record name | Benzenebutanoic acid, 4-hydroxy-γ-(4-hydroxyphenyl)-γ-methyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=224963-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0022436 | |
| Record name | 4,4-Bis(4-hydroxyphenyl)valeric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenolic acid | |
CAS RN |
126-00-1 | |
| Record name | 4,4′-Bis(4-hydroxyphenyl)valeric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenolic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55069 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diphenolic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34824 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diphenolic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3371 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenebutanoic acid, 4-hydroxy-.gamma.-(4-hydroxyphenyl)-.gamma.-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4-Bis(4-hydroxyphenyl)valeric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-bis(4-hydroxyphenyl)valeric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.331 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPHENOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SIZ2CO5L3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

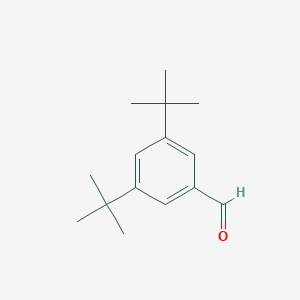

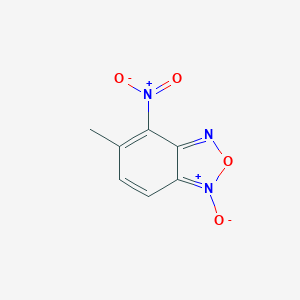


![2-Azaspiro[4.5]decan-1-one](/img/structure/B94265.png)
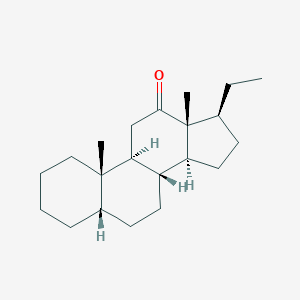
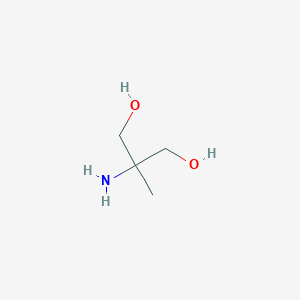
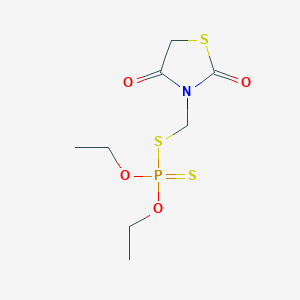
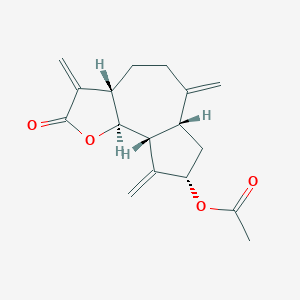
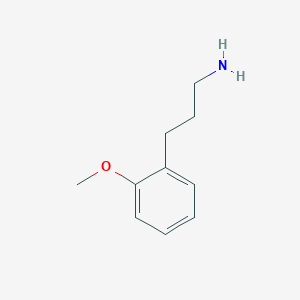

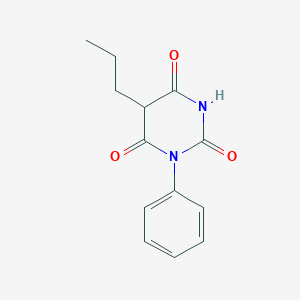
![Methyl benzo[c]cinnoline-2-carboxylate](/img/structure/B94279.png)